molecular formula C9H6Br6 B158571 1,3,5-Tris(dibromomethyl)benzene CAS No. 1889-66-3

1,3,5-Tris(dibromomethyl)benzene

Cat. No. B158571
CAS RN: 1889-66-3
M. Wt: 593.6 g/mol
InChI Key: BXGZVNSQLBRQQO-UHFFFAOYSA-N
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Description

1,3,5-Tris(dibromomethyl)benzene is a compound that has three bromo substituents around an aromatic ring . It can be used as a cross-linker and is mainly utilized in the synthesis of ligands and dendrimeric monomers .


Synthesis Analysis

The compound has been used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . It has also been used in the synthesis of microporous polymers for selective adsorption of CO2 and H2 .


Molecular Structure Analysis

The crystal structure of 1,3,5-tris(dibromomethyl)benzene is hexagonal with a space group of P63/m . The C–Br bond length is 1.942(5) Å and the Br–C–Br angle is 108.7(4)° . These results are similar to those observed in previously reported dibromomethyl-substituted benzene compounds .


Chemical Reactions Analysis

1,3,5-Tris(dibromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers . The photochemical reaction of mesitylene with bromine proceeds through a series of radical reactions and rearrangements to form 1,3,5-tris(dibromomethyl)benzene .


Physical And Chemical Properties Analysis

The compound has three bromo substituents around an aromatic ring . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : Compounds related to 1,3,5-Tris(dibromomethyl)benzene have been synthesized, such as 1,3,5-tris(ferrocenylethynyl)benzene, and characterized for their electrochemical properties (Fink et al., 1997).
  • Crystal Structure Analysis : Studies have been conducted on the crystal structures of similar compounds, providing insights into their molecular architecture (R. Diercks & K. Vollhardt, 1986).

Chemical Properties and Reactions

  • Efficient Catalysis : Certain derivatives, like 1,3,5-Tris(hydrogensulfato) benzene, have been used as efficient catalysts in organic synthesis (Karimi-Jaberi et al., 2012).
  • Development of Conducting Polymers : Novel 1,3,5-tris(oligothienyl)benzenes have been synthesized for use in the development of conducting polymers (Chérioux & Guyard, 2001).

Applications in Supramolecular Chemistry

  • Building Blocks for Nanotechnology : Benzene-1,3,5-tricarboxamides, a related group, are used as building blocks in nanotechnology and polymer processing due to their simple structure and self-assembly behavior (Cantekin et al., 2012).
  • Formation of Layered Frameworks : Compounds like 1,3,5-Tris(4-phosphonophenyl)benzene have been used for creating honeycomb-like layered zirconium phosphonate frameworks with remarkable stability (Taddei et al., 2014).

Fluorescence and Sensing Applications

  • Selective Sensing and Capture of Picric Acid : Derivatives like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene have been used in fluorescent chemo-sensors for selective sensing of picric acid (Vishnoi et al., 2015).

Thermal Decomposition and Antioxidation

  • Thermal Decomposition Studies : The thermal decomposition kinetics of related compounds, like 1,3,5-tri(5,5-dibromomethyl-1,3,-dioxaphosphorinanyl-2-oxy)benzene, have been explored for their flame retardant properties (Huang Xiao-dong, 2009).
  • Antioxidation Mechanism Investigations : Research on 1,3,5-Tris(phenylamino) benzene derivatives has provided insights into their antioxidation mechanism in various applications (Changqing et al., 2016).

Miscellaneous Applications

  • Molecular Encapsulation and Network Formation : Certain 1,3,5-substituted benzene derivatives have shown unique properties in molecular encapsulation and network formation, useful in supramolecular chemistry (Songkram et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1,3,5-tris(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGZVNSQLBRQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575908
Record name 1,3,5-Tris(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(dibromomethyl)benzene

CAS RN

1889-66-3
Record name 1,3,5-Tris(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Ding, W Sun, Y Lin, Z Shen - Chinese Journal of Polymer Science, 2012 - Springer
A novel conjugated hyperbranched polymer containing bithiazole rings (PBTADB) was synthesized by polycondensation of 1,3,5-benzenetricarboxaldehyde and 2,2′-diamino-4,4′-…
Number of citations: 12 link.springer.com
YH Guo, QC Ge, H Lin, HK Lin, SR Zhu - Polyhedron, 2002 - Elsevier
Four closely related polyamino tripodal ligands 1,3,5-tri(n-2′,5′-diaminohexane)-benzene (L1), 1,3,5-tri(n-2′,5′-diaminoheptane)-benzene (L2), 1,3,5-tri(n-2′,5′-diaminooctane)-…
Number of citations: 19 www.sciencedirect.com
J Charalambous - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter focuses on side-chain halogenated alkylbenzenes. Several ring substituted 1,4-bis (chloromethyl)benzenes are obtained by direct dichloromethylation …
Number of citations: 4 www.sciencedirect.com

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